

C.I. 11052 (Basic Red 2/Safranine T): A Technical Guide

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Compound of Interest

Compound Name: Basic Blue 54

Cat. No.: B078339

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This technical guide provides a comprehensive overview of the molecular and physicochemical properties of C.I. 11052, also known as Basic Red 2 and Safranine T. This document includes key data, detailed experimental protocols for property determination, and a workflow diagram for its primary application in microbiology.

Core Properties of C.I. 11052

C.I. 11052 is a cationic azine dye widely utilized as a biological stain, particularly as a counterstain in the Gram staining protocol.^{[1][2]} It is also employed in histology to stain nuclei red and for the detection of cartilage, mucin, and mast cell granules.^{[2][3]}

Physicochemical and Molecular Data

The fundamental properties of C.I. 11052 are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₁₉ ClN ₄	[1][3][4][5][6]
Molecular Weight	350.85 g/mol	[1][3][4][6][7][8][9][10][11][12][13]
Appearance	Reddish-brown to dark brown or violet powder	[1][3][4]
Melting Point	>240°C (decomposes)	[1][4][13][14]
Solubility	Soluble in water and ethanol.	[1][2][4][13]
UV-Vis Absorption Maxima (in water)	~520 nm and ~276 nm	[15][16]
CAS Number	477-73-6	[5][6][9][10]
Synonyms	Basic Red 2, Safranine T, Safranin O, Gossypimine	[1][2][9][10]

Experimental Protocols

Detailed methodologies for determining the key properties of C.I. 11052 are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Determination of Melting Point

The melting point of C.I. 11052 can be determined using the capillary method with a melting point apparatus.[4][5][7][14]

Materials:

- C.I. 11052 (powdered)
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

- Thermometer

Procedure:

- Sample Preparation: A small amount of finely powdered C.I. 11052 is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the powder to a height of 1-2 mm.[\[5\]](#)[\[14\]](#)
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[\[4\]](#)[\[5\]](#)
- Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure an accurate reading.[\[4\]](#)
- Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.[\[4\]](#)[\[7\]](#) For pure compounds, this range is typically narrow.[\[4\]](#)

Determination of Solubility

A qualitative and semi-quantitative assessment of the solubility of C.I. 11052 in water and ethanol can be performed as follows.

Materials:

- C.I. 11052
- Distilled water
- Ethanol
- Test tubes
- Vortex mixer
- Spectrophotometer (for quantitative analysis)

Procedure:

- Qualitative Assessment:
 - Add a small, measured amount of C.I. 11052 to separate test tubes containing distilled water and ethanol.
 - Agitate the tubes vigorously using a vortex mixer.[\[17\]](#)
 - Visually inspect for the dissolution of the solid and the formation of a colored solution. C.I. 11052 should dissolve to form a red solution in both solvents.[\[4\]](#)
- Semi-Quantitative Assessment (Serial Dilutions):
 - Prepare a stock solution of C.I. 11052 in the desired solvent (e.g., 1 mg/mL).
 - Perform serial dilutions to determine the concentration at which the dye is no longer fully soluble.
 - For a more precise determination, a "solubility titration" method can be employed, where the dye is added incrementally to the solvent, and the absorbance or light scattering is measured. A sharp change indicates the solubility limit has been exceeded.[\[18\]](#)

UV-Visible Spectroscopy

The absorption spectrum of C.I. 11052 can be obtained using a UV-Visible spectrophotometer to identify its characteristic absorption maxima.

Materials:

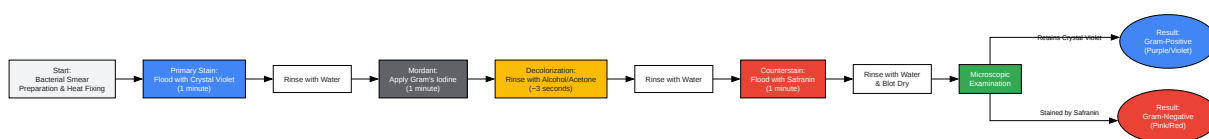
- C.I. 11052
- Distilled water (or other appropriate solvent)
- UV-Visible spectrophotometer
- Quartz cuvettes

Procedure:

- **Sample Preparation:** Prepare a dilute solution of C.I. 11052 in distilled water. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).
- **Instrument Setup:**
 - Turn on the spectrophotometer and allow it to stabilize.[19]
 - Set the wavelength range to scan (e.g., 200-800 nm).
- **Blank Measurement:** Fill a cuvette with the solvent (distilled water) to be used as a blank and place it in the spectrophotometer to zero the instrument.[19]
- **Sample Measurement:** Rinse a cuvette with the C.I. 11052 solution, then fill it and place it in the sample holder.[19]
- **Data Acquisition:** Run the scan to obtain the absorption spectrum. The resulting plot will show absorbance as a function of wavelength, with peaks at the wavelengths of maximum absorption (λ_{max}). For Safranin T, these are typically around 520 nm and 276 nm.[15][16]

Experimental Workflow: Gram Staining

C.I. 11052 is a critical component of the Gram staining procedure, where it acts as a counterstain to differentiate between Gram-positive and Gram-negative bacteria.[1][2][6][8][11]
The workflow for this differential staining technique is illustrated below.



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Gram Staining Experimental Workflow.

In this process, Gram-positive bacteria, with their thick peptidoglycan cell wall, retain the crystal violet-iodine complex after decolorization and appear purple.[6] In contrast, the thinner peptidoglycan layer of Gram-negative bacteria does not retain the primary stain, and these cells are subsequently colored pink or red by the safranin counterstain.[6]

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